Arohynapene D
Description
Arohynapene D is a secondary metabolite produced by the fungus Penicillium sp. FO-2295, first isolated and characterized in the mid-1990s . It belongs to a family of polyketide-derived compounds with potent anticoccidial activity, specifically targeting the apicomplexan parasite Eimeria tenella, a major pathogen in poultry. Key physicochemical properties include:
- Molecular formula: C₁₈H₂₂O₃
- Melting point: 286.16°C
- Solubility: Soluble in methanol, chloroform, ethanol, and ethyl acetate; insoluble in water .
In vitro studies demonstrate exceptional potency, with a minimum effective concentration (MEC) of 0.51 µM against E. tenella in BHK-21 cell assays, surpassing other analogs like Arohynapene A (35 µM) and B (7.0 µM) . This efficacy, combined with low host cytotoxicity, positions this compound as a promising candidate for parasitic disease management.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-6-ol |
InChI |
InChI=1S/C11H14O3/c1-7-3-8-4-9(12)5-11(13-2)10(8)6-14-7/h4-5,7,12H,3,6H2,1-2H3 |
Clé InChI |
PQSAZKPYHXPOFX-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(CO1)C(=CC(=C2)O)OC |
SMILES canonique |
CC1CC2=C(CO1)C(=CC(=C2)O)OC |
Synonymes |
6-hydroxy-8-methoxy-3-methylisochroman arohynapene D |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Anticoccidial Agents
Key Insights :
Antimicrobial Polyketides
Key Insights :
- This compound’s activity is highly specialized compared to broader-spectrum agents like Nannozinone B and Solanapyrone A .
- Endophenazine A’s biofilm-disruption mechanism contrasts with this compound’s protozoan-targeted action, reflecting divergent evolutionary roles .
Q & A
Basic Research Questions
Q. What methodologies are recommended for characterizing the physicochemical properties of Arohynapene D?
- Answer : Key techniques include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) for melting point determination (286.16°C) . Solubility profiles should be tested in polar (methanol, ethanol) and nonpolar (chloroform, ethyl acetate) solvents, with water excluded due to insolubility . Molecular formula validation (C₁₈H₂₂O₃) requires elemental analysis or mass spectrometry .
Q. How is the anti-apicomplexan activity of this compound typically assessed in vitro?
- Answer : Standardized protocols involve infecting BHK-21 host cells with Eimeria tenella sporozoites and incubating with this compound at serial dilutions (e.g., 0.1–100 µM). Efficacy is measured by inhibition of parasite maturation and host cell viability via microscopy or flow cytometry. The minimum effective concentration (0.51 µM for this compound) should be validated against controls like untreated parasites and reference compounds (e.g., Arohynapene B at 7.0 µM) .
Advanced Research Questions
Q. What experimental variables could explain discrepancies in reported minimum effective concentrations (MECs) of this compound across studies?
- Answer : Critical factors include:
- Parasite strain variability : Genetic differences in Eimeria tenella isolates may alter drug susceptibility.
- Host cell health : BHK-21 cell passage number and culture conditions (e.g., serum concentration) impact drug uptake.
- Endpoint criteria : Thresholds for "maturation inhibition" (e.g., cyst count vs. metabolic activity) must be standardized.
- Data normalization : Use internal controls (e.g., ATP-based viability assays) to reduce inter-lab variability .
Q. How can researchers design a robust dose-response study to evaluate this compound’s anti-parasitic activity?
- Answer :
- Concentration range : Test logarithmic dilutions (e.g., 0.01–100 µM) to capture EC₅₀ and EC₉₀ values.
- Replication : Triplicate assays per concentration, with independent biological replicates.
- Controls : Include solvent-only (e.g., DMSO) and positive controls (e.g., monensin).
- Statistical analysis : Fit data to sigmoidal curves (e.g., Hill equation) and report 95% confidence intervals .
Q. What strategies are recommended to investigate the molecular targets of this compound?
- Answer :
- Proteomic profiling : Use affinity chromatography or activity-based protein profiling (ABPP) to identify binding partners.
- Gene knockout screens : CRISPR/Cas9 libraries in Eimeria tenella can reveal resistance-associated genes.
- Comparative analysis : Cross-reference with known apicomplexan inhibitors (e.g., ionophores) to infer shared pathways .
Data Analysis and Reproducibility
Q. How should researchers address contradictions in this compound’s solubility data across publications?
- Answer :
- Method transparency : Report solvent preparation (e.g., pre-saturation, temperature) and quantification methods (e.g., gravimetric vs. spectrophotometric).
- Cross-validation : Compare results with structurally similar compounds (e.g., Arohynapene C) to identify anomalies.
- Error reporting : Include standard deviations and batch-to-batch variability in raw data tables .
Q. What steps ensure reproducibility when replicating this compound’s bioactivity assays?
- Answer :
- Protocol sharing : Publish detailed SOPs for parasite culture, drug dilution, and endpoint measurements.
- Material sourcing : Specify suppliers for BHK-21 cells, Eimeria tenella strains, and solvents.
- Data archiving : Deposit raw microscopy images and cell counts in public repositories (e.g., Zenodo) .
Future Research Directions
Q. What gaps exist in understanding this compound’s mechanism of action, and how can they be addressed?
- Answer :
- Live-cell imaging : Track subcellular localization in real-time using fluorescently tagged this compound.
- Resistance studies : Serial passaging of Eimeria tenella under sublethal drug pressure to identify mutations.
- In vivo validation : Test efficacy in poultry coccidiosis models, correlating plasma concentrations with in vitro MECs .
Q. How can computational tools enhance this compound research?
- Answer :
- Molecular docking : Predict interactions with apicomplexan targets (e.g., cytochrome b) using crystal structures.
- QSAR modeling : Optimize analogs by linking structural features (e.g., R1/R2 substituents) to bioactivity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
